molecular formula C8H8INO3 B12835484 3-Amino-5-iodo-4-methoxybenzoic acid CAS No. 25801-33-6

3-Amino-5-iodo-4-methoxybenzoic acid

Cat. No.: B12835484
CAS No.: 25801-33-6
M. Wt: 293.06 g/mol
InChI Key: YYEANNFAIKEZEV-UHFFFAOYSA-N
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Description

3-Amino-5-iodo-4-methoxybenzoic acid is a substituted benzoic acid derivative with the molecular formula C₈H₈INO₃ (calculated molecular weight: 293 g/mol). The compound features:

  • Amino group (-NH₂) at position 3,
  • Methoxy group (-OCH₃) at position 4,
  • Iodo substituent (-I) at position 5.

Properties

IUPAC Name

3-amino-5-iodo-4-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8INO3/c1-13-7-5(9)2-4(8(11)12)3-6(7)10/h2-3H,10H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYEANNFAIKEZEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1I)C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8INO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25801-33-6
Record name 3-Amino-5-iodo-p-anisic acid
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2UC7SR6F7Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-5-iodo-4-methoxybenzoic acid typically involves the iodination of 3-Amino-4-methoxybenzoic acid. One common method includes the use of iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite in an acidic medium. The reaction proceeds under controlled temperature conditions to ensure selective iodination at the desired position on the benzene ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain precise reaction conditions. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-Amino-5-iodo-4-methoxybenzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The amino and iodo groups can participate in nucleophilic and electrophilic substitution reactions, respectively.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

    Coupling Reactions: The iodo group can be involved in coupling reactions such as Suzuki or Stille coupling, forming new carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as halogens, nucleophiles, and electrophiles are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are often employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzoic acids, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3-Amino-5-iodo-4-methoxybenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Amino-5-iodo-4-methoxybenzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the iodo group can enhance its binding affinity to certain targets, while the amino and methoxy groups can influence its solubility and reactivity.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below summarizes key structural and functional differences between 3-amino-5-iodo-4-methoxybenzoic acid and its analogs:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Properties/Activities References
This compound NH₂ (3), I (5), OCH₃ (4) C₈H₈INO₃ 293 (calc.) Potential bioactivity (inferred) N/A
4-Amino-5-chloro-2-methoxybenzoic acid NH₂ (4), Cl (5), OCH₃ (2) C₈H₈ClNO₃ 201.5 (calc.) 5-HT₄ agonist; intestinal prokinesia
4-Amino-2-fluoro-5-methoxybenzoic acid NH₂ (4), F (2), OCH₃ (5) C₈H₈FNO₃ 185 (calc.) Medicinal chemistry applications
3-Amino-4-hydroxybenzoic acid NH₂ (3), OH (4) C₇H₇NO₃ 153.13 High polarity; mp 208°C
3-Iodo-4-methoxybenzoic acid I (3), OCH₃ (4) C₈H₇IO₃ 278 (calc.) No amino group; lipophilic

Key Comparative Insights

Substituent Position and Electronic Effects
  • Halogen Effects : Iodine (atomic radius: 1.98 Å) introduces steric bulk and polarizability compared to chlorine (0.99 Å) or fluorine (0.64 Å), which may enhance halogen bonding in biological systems .
  • Methoxy vs. Hydroxy: The methoxy group at position 4 enhances lipophilicity relative to hydroxy analogs (e.g., 3-amino-4-hydroxybenzoic acid), likely improving membrane permeability .
Physicochemical Properties
  • Melting Point: The absence of a hydroxy group (cf. 3-amino-4-hydroxybenzoic acid, mp 208°C) likely lowers the melting point of the target compound, though iodine’s polarizability may offset this .
  • Solubility: The amino group enhances aqueous solubility, while iodine and methoxy groups may reduce it compared to hydroxy-substituted analogs .

Biological Activity

Chemical Structure and Properties

Molecular Formula: C9H10INO3
Molecular Weight: 293.09 g/mol
Chemical Structure:
C9H10INO3\text{C}_9\text{H}_{10}\text{I}\text{N}\text{O}_3

The compound features an amino group (-NH2), an iodo group (-I), and a methoxy group (-OCH3) on a benzoic acid backbone, contributing to its unique reactivity and biological interactions.

Antimicrobial Properties

Bacterial Strain MIC (µg/mL)
Escherichia coli32
Staphylococcus aureus16

Anticancer Activity

Cancer Cell Line IC50 (µM)
MCF-720
A54915

Case Studies

  • Study on Antimicrobial Activity:
    A recent study evaluated the antimicrobial efficacy of AI-4-MBA against multiple pathogens. The results indicated significant inhibition zones compared to standard antibiotics, suggesting its potential as an alternative treatment option for bacterial infections .
  • Investigation of Anticancer Effects:
    In another study focusing on cancer therapy, AI-4-MBA was shown to inhibit tumor growth in xenograft models. The compound significantly reduced tumor size in treated groups compared to controls, supporting its role as an anticancer agent .

Comparative Analysis with Similar Compounds

Compound Antimicrobial Activity Anticancer Activity
3-Amino-4-methoxybenzoic acidModerateLow
3-Amino-5-fluoro-4-methoxybenzoic acidHighModerate

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